3-(Difluoromethyl)-2-iodoaniline
Description
3-(Difluoromethyl)-2-iodoaniline is a fluorinated aromatic amine featuring a difluoromethyl (-CF₂H) group at the 3-position and an iodine atom at the 2-position of the aniline ring. This structure combines the electronic effects of fluorine and the steric/leaving-group properties of iodine, making it valuable in synthetic chemistry, particularly in cross-coupling reactions and pharmaceutical intermediates . The iodine atom facilitates participation in palladium-catalyzed reactions (e.g., Heck coupling), while the difluoromethyl group enhances metabolic stability and lipophilicity, traits critical in drug design .
Properties
CAS No. |
1261454-56-1 |
|---|---|
Molecular Formula |
C7H6F2IN |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-iodoaniline |
InChI |
InChI=1S/C7H6F2IN/c8-7(9)4-2-1-3-5(11)6(4)10/h1-3,7H,11H2 |
InChI Key |
BUFKUAQUTWWXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)I)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoaniline typically involves the introduction of difluoromethyl and iodine groups onto an aniline ring. One common method involves the use of difluoromethylation reagents and iodination reactions. For example, the difluoromethyl group can be introduced using difluorocarbene reagents, while the iodine group can be added through electrophilic iodination .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation and iodination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom or other substituents.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
3-(Difluoromethyl)-2-iodoaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-iodoaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability. Additionally, the iodine group can participate in halogen bonding, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
The table below compares 3-(Difluoromethyl)-2-iodoaniline with analogous compounds:
Key Observations:
Iodine vs. Fluorine in the 2-Position :
- The iodine atom in this compound enables cross-coupling reactions (e.g., Heck cyclization), unlike fluorine-containing analogs like 2-Fluoro-3-iodoaniline or 3-(Difluoromethyl)-2-fluoroaniline, where fluorine acts primarily as an electron-withdrawing group .
- Iodine’s larger atomic radius increases steric hindrance but provides a superior leaving group for nucleophilic substitution compared to fluorine .
Difluoromethyl vs. Single Fluorine: The -CF₂H group in the target compound offers greater lipophilicity and metabolic stability than mono-fluorinated analogs (e.g., 2-Fluoro-3-iodoaniline), aligning with trends in fluorinated drug design . Compared to 3-(Difluoromethyl)aniline, the additional iodine in the 2-position expands synthetic utility, enabling access to quinoline and other heterocyclic scaffolds .
Physicochemical Properties
- Lipophilicity: The logP of this compound is estimated to be higher than non-fluorinated iodoanilines due to the -CF₂H group, improving membrane permeability .
- Electronic Effects : The -CF₂H group is moderately electron-withdrawing (-I effect), deactivating the aromatic ring toward electrophilic substitution but activating it for metal-mediated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
